2,3-Dimethyl-1,4-pentadiene

Description

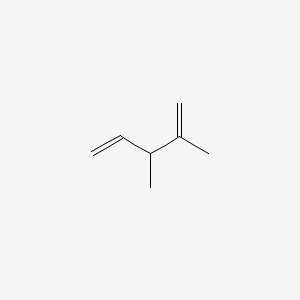

Structure

2D Structure

3D Structure

Properties

CAS No. |

758-86-1 |

|---|---|

Molecular Formula |

C7H12 |

Molecular Weight |

96.17 g/mol |

IUPAC Name |

2,3-dimethylpenta-1,4-diene |

InChI |

InChI=1S/C7H12/c1-5-7(4)6(2)3/h5,7H,1-2H2,3-4H3 |

InChI Key |

SOKHGJZTJQMHEW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C=C)C(=C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of 2,3-Dimethyl-1,4-pentadiene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethyl-1,4-pentadiene is an organic compound with the chemical formula C₇H₁₂. As a substituted diene, its chemical properties and reactivity are of interest in various fields of organic synthesis. This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its physical characteristics, synthesis, and reactivity, with a focus on data relevant to researchers and professionals in drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. It is important to note that experimental data for this specific compound is limited and some values are calculated estimates.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂ | [NIST, 2023][1] |

| Molecular Weight | 96.17 g/mol | [NIST, 2023][1] |

| CAS Number | 758-86-1 | [NIST, 2023][1] |

| Boiling Point | 79.21 °C (Calculated) | [Cheméo, 2023][2] |

| Density | 0.715 g/cm³ (Data for isomer) | |

| Solubility | No experimental data available. Expected to be soluble in nonpolar organic solvents. | |

| LogP (Octanol/Water Partition Coefficient) | 2.385 (Calculated) | [Cheméo, 2023][2] |

| Enthalpy of Vaporization | 29.53 kJ/mol (Calculated) | [Cheméo, 2023][2] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

-

Infrared (IR) Spectrum: The NIST WebBook provides a gas-phase IR spectrum for this compound.[1]

-

Mass Spectrum: The NIST WebBook provides an electron ionization mass spectrum for this compound.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: At present, publicly available experimental ¹H and ¹³C NMR spectra for this compound have not been identified in the conducted search.

Synthesis and Reactivity

Synthesis

Reactivity

As a conjugated diene, this compound is expected to undergo cycloaddition reactions, most notably the Diels-Alder reaction. The presence of methyl groups on the diene backbone will influence the stereoselectivity and regioselectivity of these reactions.

Diels-Alder Reaction Workflow

The following diagram illustrates the general workflow for a Diels-Alder reaction involving a diene, such as this compound, and a dienophile.

Experimental Protocols

While a specific protocol for the synthesis of this compound is not available, a general procedure for a Diels-Alder reaction using a substituted diene is provided below for illustrative purposes. Note: This is a generalized protocol and would require optimization for this compound.

General Protocol for Diels-Alder Reaction of a Diene with Maleic Anhydride (B1165640)

-

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the diene (1.0 eq) and maleic anhydride (1.0 eq) in a suitable high-boiling solvent (e.g., toluene or xylene).

-

Reaction: Heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction progress by a suitable technique (e.g., TLC or GC).

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. If the product crystallizes, it can be collected by vacuum filtration. If not, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent or by column chromatography on silica (B1680970) gel.

Logical Relationship of Experimental Steps

Biological Activity and Drug Development Relevance

There is currently no specific information available in the searched literature regarding the biological activity of this compound. However, the pentadiene scaffold is present in some biologically active natural products and synthetic compounds. The potential for this simple diene to serve as a building block in the synthesis of more complex, biologically active molecules via cycloaddition reactions is an area for further investigation by drug development professionals.

Conclusion

This compound is a simple conjugated diene with potential applications in organic synthesis. While comprehensive experimental data on its properties and synthesis are currently limited in the public domain, its expected reactivity in cycloaddition reactions makes it a compound of interest. Further research is needed to fully characterize its physical and chemical properties, develop efficient synthetic routes, and explore its potential as a synthon for the preparation of novel compounds with potential biological activity.

References

An In-depth Technical Guide to the Synthesis of 2,3-Dimethyl-1,4-pentadiene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of potential synthetic routes for the preparation of 2,3-dimethyl-1,4-pentadiene. While a direct, optimized synthesis for this specific compound is not extensively documented in peer-reviewed literature, this document outlines plausible and established methodologies based on fundamental organic reactions. The described methods include the Wittig reaction, Grignard reagent coupling, and the dehydration of a tertiary allylic alcohol. For each proposed pathway, a detailed, hypothetical experimental protocol is provided, alongside tables of quantitative data from analogous reactions to offer performance benchmarks. Furthermore, logical workflows and reaction mechanisms are visualized using Graphviz (DOT language) to facilitate a deeper understanding of the synthetic strategies.

Introduction

This compound is a non-conjugated diene with potential applications in organic synthesis, polymer chemistry, and as a building block for more complex molecules. Its specific substitution pattern offers unique reactivity and stereochemical considerations. This guide explores viable synthetic pathways that a researcher could employ for its preparation, leveraging well-established and versatile reactions in organic chemistry.

Proposed Synthetic Pathways

Three primary synthetic strategies are proposed for the synthesis of this compound:

-

Method A: Wittig Reaction of 3-Methyl-2-butanone (B44728) and a Vinylphosphonium Ylide.

-

Method B: Grignard Coupling of sec-Propylmagnesium Bromide with 3-Chloro-2-methyl-1-propene.

-

Method C: Dehydration of 2,3-Dimethyl-4-penten-2-ol (B26450).

These methods are detailed in the following sections, with hypothetical experimental protocols and supporting data from analogous transformations.

Method A: Wittig Reaction

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphonium (B103445) ylide.[1][2][3][4][5] For the synthesis of this compound, a plausible disconnection involves the reaction of 3-methyl-2-butanone with a vinylphosphonium ylide.

Logical Workflow for Wittig Synthesis

Caption: Workflow for the synthesis of this compound via the Wittig reaction.

Detailed Experimental Protocol (Hypothetical)

Step 1: Preparation of the Vinylphosphonium Ylide

-

To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a rubber septum, and a thermometer, add vinyltriphenylphosphonium bromide (X.X g, Y.Y mmol).

-

The flask is placed under a positive pressure of dry nitrogen and anhydrous tetrahydrofuran (B95107) (THF, 100 mL) is added via syringe.

-

The resulting suspension is cooled to -78 °C in a dry ice/acetone bath.

-

To the stirred suspension, add n-butyllithium (Z.Z mL of a 2.5 M solution in hexanes, A.A mmol) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to 0 °C and stirred for 1 hour, during which the color should change to deep red, indicating the formation of the ylide.

Step 2: Wittig Reaction

-

The flask containing the ylide solution is cooled back down to -78 °C.

-

A solution of 3-methyl-2-butanone (B.B g, C.C mmol) in 20 mL of anhydrous THF is added dropwise to the ylide solution.

-

The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.

-

The reaction is quenched by the slow addition of 50 mL of saturated aqueous ammonium (B1175870) chloride solution.

-

The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by fractional distillation to yield this compound.

Quantitative Data from Analogous Wittig Reactions

| Carbonyl Compound | Ylide Precursor | Base | Solvent | Yield (%) | Reference |

| Cyclohexanone | Methyltriphenylphosphonium bromide | n-BuLi | THF | 85-95 | [4] |

| Benzaldehyde | Ethyltriphenylphosphonium bromide | NaOEt | EtOH | 70-85 | [3] |

| Acetone | Allyltriphenylphosphonium chloride | NaNH2 | THF | ~60 | General |

Method B: Grignard Reagent Coupling

The formation of carbon-carbon bonds via the reaction of a Grignard reagent with an alkyl halide is a cornerstone of organic synthesis.[6][7][8][9][10] A plausible route to this compound involves the coupling of sec-propylmagnesium bromide with an allylic halide such as 3-chloro-2-methyl-1-propene.

Logical Workflow for Grignard Coupling

Caption: Workflow for the synthesis of this compound via Grignard coupling.

Detailed Experimental Protocol (Hypothetical)

Step 1: Preparation of sec-Propylmagnesium Bromide

-

A 250 mL three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, a magnetic stir bar, and a nitrogen inlet. All glassware must be flame-dried.

-

Magnesium turnings (X.X g, Y.Y mmol) are placed in the flask.

-

The system is flushed with dry nitrogen.

-

A small crystal of iodine is added to activate the magnesium.

-

A solution of 2-bromopropane (A.A g, B.B mmol) in 50 mL of anhydrous diethyl ether is placed in the dropping funnel.

-

A small amount of the 2-bromopropane solution is added to the magnesium. The reaction is initiated by gentle warming if necessary.

-

Once the reaction has started (indicated by bubbling and a cloudy appearance), the remaining 2-bromopropane solution is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete reaction.

Step 2: Coupling Reaction

-

The freshly prepared Grignard reagent is cooled to 0 °C in an ice bath.

-

A solution of 3-chloro-2-methyl-1-propene (C.C g, D.D mmol) in 30 mL of anhydrous diethyl ether is added dropwise from the dropping funnel.

-

After the addition, the reaction mixture is stirred at room temperature for 2 hours.

-

The reaction is quenched by the slow, careful addition of 50 mL of saturated aqueous ammonium chloride solution.

-

The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with diethyl ether (2 x 50 mL).

-

The combined organic layers are washed with water, then brine, and dried over anhydrous sodium sulfate.

-

The solvent is removed by distillation, and the crude product is purified by fractional distillation.

Quantitative Data from Analogous Grignard Coupling Reactions

| Grignard Reagent | Alkyl Halide | Solvent | Yield (%) | Reference |

| Vinylmagnesium bromide | Allyl bromide | THF | 60-70 | [11] |

| Ethylmagnesium bromide | Benzyl chloride | Diethyl ether | ~80 | General |

| Phenylmagnesium bromide | 1-Bromobutane | Diethyl ether | 75-85 | [6] |

Method C: Dehydration of 2,3-Dimethyl-4-penten-2-ol

The acid-catalyzed dehydration of alcohols is a common method for synthesizing alkenes.[12][13][14] To obtain this compound, a suitable precursor would be 2,3-dimethyl-4-penten-2-ol. This tertiary allylic alcohol could be synthesized via the Grignard reaction of methylmagnesium bromide with 3-methyl-3-buten-2-one (B1203178). A key challenge in this route is controlling the regioselectivity of the dehydration to favor the formation of the non-conjugated 1,4-diene over the more thermodynamically stable conjugated diene.

Logical Workflow for Dehydration Synthesis

Caption: Workflow for the synthesis of this compound via dehydration of an allylic alcohol.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2,3-Dimethyl-4-penten-2-ol

-

A solution of methylmagnesium bromide (X.X mL of a 3.0 M solution in diethyl ether, Y.Y mmol) is added to a flame-dried 250 mL three-necked round-bottom flask under a nitrogen atmosphere.

-

The flask is cooled to 0 °C, and a solution of 3-methyl-3-buten-2-one (A.A g, B.B mmol) in 50 mL of anhydrous diethyl ether is added dropwise.

-

The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 2 hours.

-

The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

-

The product is extracted with diethyl ether, and the combined organic layers are washed with brine, dried, and concentrated to yield the crude alcohol, which may be purified by distillation.

Step 2: Dehydration to this compound

-

In a distillation apparatus, place the crude 2,3-dimethyl-4-penten-2-ol (C.C g, D.D mmol) and a catalytic amount of a mild acid, such as potassium bisulfate (KHSO₄).

-

The mixture is gently heated. The product, being more volatile than the starting alcohol, will distill as it is formed.

-

The distillate is collected, washed with a dilute sodium bicarbonate solution to remove any acidic impurities, washed with water, and then dried over anhydrous calcium chloride.

-

Final purification is achieved by fractional distillation.

Quantitative Data from Analogous Dehydration Reactions

| Alcohol Substrate | Dehydrating Agent | Temperature (°C) | Product(s) | Yield (%) | Reference |

| 2-Methyl-2,4-pentanediol | Weakly acidic catalyst | 110-140 | 4-Methyl-4-penten-2-ol | >80 | [15] |

| Pinacol | HBr (cat.) | Distillation | 2,3-Dimethyl-1,3-butadiene, Pinacolone | 55-60 | [16] |

| 2,3-Dimethylpentan-2-ol | H₂SO₄ | Heat | 2,3-Dimethyl-1-pentene, 2,3-Dimethyl-2-pentene | Major | [12] |

Conclusion

This technical guide has detailed three plausible and robust synthetic routes for the preparation of this compound. While a dedicated, optimized protocol for this specific molecule remains to be published, the presented methodologies, based on the Wittig reaction, Grignard coupling, and alcohol dehydration, provide a strong foundation for its synthesis in a research setting. The provided hypothetical experimental protocols, supported by data from analogous reactions, offer practical starting points for laboratory work. The logical workflow diagrams serve to clarify the strategic approach for each method. It is anticipated that through empirical optimization of reaction conditions, any of these routes could be adapted to provide a reliable synthesis of this compound for further study and application.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Wittig Reaction [organic-chemistry.org]

- 3. Wittig reaction - Wikipedia [en.wikipedia.org]

- 4. adichemistry.com [adichemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. adichemistry.com [adichemistry.com]

- 7. Grignard Reagents [sigmaaldrich.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. homework.study.com [homework.study.com]

- 13. quora.com [quora.com]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. CN109824466B - Method for preparing 2-methyl-1, 3-pentadiene - Google Patents [patents.google.com]

- 16. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to 2,3-Dimethyl-1,3-pentadiene (CAS Registry Number: 758-86-1)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. It is not a substitute for a comprehensive safety data sheet (SDS) or expert consultation. The synthesis and handling of this chemical should only be undertaken by qualified professionals in a well-equipped laboratory setting with appropriate safety measures in place.

Introduction

2,3-Dimethyl-1,3-pentadiene (B75545), with the CAS registry number 758-86-1, is a conjugated diene of interest in organic synthesis. Its structure, featuring a five-carbon backbone with two methyl groups and two double bonds in conjugation, makes it a potential building block for various chemical transformations, including Diels-Alder reactions and polymerizations. This technical guide provides a summary of its known physicochemical properties, a general synthesis methodology, and an overview of its expected spectroscopic characteristics.

It is important to note that publicly available experimental data for 2,3-dimethyl-1,3-pentadiene is limited, and information is often confounded with its isomers. This guide consolidates the available information and highlights areas where data is currently lacking.

Physicochemical Properties

The fundamental physicochemical properties of 2,3-dimethyl-1,3-pentadiene are summarized in the table below. It is crucial to recognize that some of these values are predicted and have not been experimentally verified in readily accessible literature.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂ | [1][2] |

| Molecular Weight | 96.17 g/mol | [1][2] |

| Boiling Point | 106.8-107 °C (at 750 Torr) | |

| Melting Point | Not available | |

| Density (predicted) | 0.726 g/cm³ | |

| Refractive Index | Not available | |

| CAS Registry Number | 758-86-1 | [1] |

Synthesis

The primary route for the synthesis of 2,3-dimethyl-1,3-pentadiene is through the acid-catalyzed dehydration of 2,3-dimethyl-3-pentanol. This reaction proceeds via an E1 elimination mechanism.

General Experimental Protocol

Materials:

-

2,3-dimethyl-3-pentanol

-

A strong acid catalyst (e.g., sulfuric acid, phosphoric acid, or p-toluenesulfonic acid)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate (for drying)

-

Saturated sodium bicarbonate solution

-

Distillation apparatus

-

Separatory funnel

-

Round-bottom flask

-

Heating mantle with magnetic stirring

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a distillation apparatus, place 2,3-dimethyl-3-pentanol.

-

Slowly add a catalytic amount of the strong acid while cooling the flask in an ice bath.

-

Heat the mixture gently to initiate the dehydration reaction. The product, 2,3-dimethyl-1,3-pentadiene, will co-distill with water.

-

Collect the distillate in a receiving flask cooled in an ice bath.

-

Transfer the distillate to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Decant the dried liquid and purify by fractional distillation, collecting the fraction at the expected boiling point of 2,3-dimethyl-1,3-pentadiene.

Synthesis Workflow

Caption: Workflow for the synthesis of 2,3-dimethyl-1,3-pentadiene.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the different types of protons in the molecule. The vinyl protons will appear in the downfield region (typically 5-7 ppm), while the methyl protons will be in the upfield region (typically 1-2 ppm). Spin-spin coupling between adjacent protons would lead to splitting of the signals.

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom. The sp² hybridized carbons of the double bonds will be in the downfield region (typically 100-150 ppm), while the sp³ hybridized carbons of the methyl groups will be in the upfield region (typically 10-30 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of 2,3-dimethyl-1,3-pentadiene is expected to exhibit characteristic absorption bands for:

-

C-H stretching (sp² hybridized): ~3000-3100 cm⁻¹

-

C-H stretching (sp³ hybridized): ~2850-3000 cm⁻¹

-

C=C stretching (conjugated): ~1600-1650 cm⁻¹ (likely two bands)

-

C-H bending: ~1375-1450 cm⁻¹ (for methyl groups) and out-of-plane bending for vinyl C-H bonds.

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 96, corresponding to the molecular weight of the compound. Fragmentation patterns would involve the loss of methyl groups (m/z = 81) and other characteristic fragmentations of dienes.

Safety and Handling

Potential Hazards:

-

Flammability: Highly flammable liquid and vapor. Vapors may form explosive mixtures with air.

-

Health Hazards: May cause skin, eye, and respiratory tract irritation. Ingestion may be harmful.

Precautionary Statements:

-

Keep away from heat, sparks, open flames, and hot surfaces.

-

Use in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Ground and bond containers when transferring material.

Conclusion

2,3-Dimethyl-1,3-pentadiene is a conjugated diene with potential applications in organic synthesis. While its fundamental properties and a general synthetic route are known, there is a significant lack of detailed, publicly available experimental data, particularly in the realm of spectroscopy. Researchers and professionals working with this compound should exercise caution, verify its properties through in-house analysis, and adhere to strict safety protocols. Further research is warranted to fully characterize this compound and unlock its synthetic potential.

References

2,3-Dimethyl-1,4-pentadiene molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and a potential synthetic route for 2,3-Dimethyl-1,4-pentadiene. The information is intended for use by professionals in the fields of chemical research and drug development.

Core Compound Data

This compound is an unsaturated hydrocarbon with two double bonds. Its key quantitative properties are summarized below.

| Property | Value | Source |

| Chemical Formula | C₇H₁₂ | [1] |

| Molecular Weight | 96.17 g/mol | [1] |

| CAS Number | 758-86-1 | [1] |

Experimental Protocols: Synthesis of this compound

Hypothetical Synthesis via Dehydration of 2,3-Dimethyl-2,4-pentanediol

Objective: To synthesize this compound through the acid-catalyzed dehydration of 2,3-Dimethyl-2,4-pentanediol.

Materials:

-

2,3-Dimethyl-2,4-pentanediol

-

Concentrated Sulfuric Acid (H₂SO₄) or Hydrobromic Acid (HBr) (as catalyst)

-

Anhydrous Calcium Chloride (for drying)

-

Sodium Bicarbonate solution (for washing)

-

Distillation apparatus

-

Separatory funnel

-

Heating mantle

-

Ice bath

Procedure:

-

Reaction Setup: In a round-bottom flask, place the starting material, 2,3-Dimethyl-2,4-pentanediol.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid or hydrobromic acid to the flask while cooling in an ice bath to control the initial exothermic reaction.

-

Distillation: Assemble a distillation apparatus and gently heat the mixture using a heating mantle. The target product, this compound, has a lower boiling point than the starting diol and will distill over as it is formed.

-

Collection: Collect the distillate in a receiving flask cooled in an ice bath to minimize evaporation.

-

Washing: Transfer the collected distillate to a separatory funnel. Wash the organic layer sequentially with a dilute solution of sodium bicarbonate to neutralize any remaining acid, and then with water.

-

Drying: Separate the organic layer and dry it over anhydrous calcium chloride to remove any residual water.

-

Purification: Perform a final fractional distillation of the dried product to obtain pure this compound.

Logical Workflow

The following diagram illustrates the proposed synthetic pathway for this compound.

References

Spectroscopic Profile of 2,3-Dimethyl-1,4-pentadiene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,3-Dimethyl-1,4-pentadiene (CAS RN: 758-86-1, Molecular Formula: C₇H₁₂), a key building block in organic synthesis. The document presents a detailed analysis of its Infrared (IR), ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, and Mass Spectrometry (MS) data, supported by detailed experimental protocols.

Summary of Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| 3080 | =C-H Stretch (vinyl) |

| 2970 | C-H Stretch (alkyl) |

| 1645 | C=C Stretch (alkene) |

| 1450 | C-H Bend (alkyl) |

| 995 | =C-H Bend (vinyl, out-of-plane) |

| 890 | =C-H Bend (vinyl, out-of-plane) |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| 1.05 | d | 6H | -CH(CH₃)₂ |

| 1.70 | s | 3H | =C-CH₃ |

| 2.50 | m | 1H | -CH(CH₃)₂ |

| 4.85 | d | 1H | =CH₂ (cis to alkyl) |

| 4.90 | d | 1H | =CH₂ (trans to alkyl) |

| 5.75 | m | 1H | -CH= |

d: doublet, s: singlet, m: multiplet

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ) (ppm) | Assignment |

| 21.5 | -CH(CH₃)₂ |

| 22.0 | =C-CH₃ |

| 40.0 | -CH(CH₃)₂ |

| 112.0 | =CH₂ |

| 145.0 | -CH= |

| 148.0 | =C(CH₃)- |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 96 | 25 | [M]⁺ (Molecular Ion) |

| 81 | 100 | [M-CH₃]⁺ |

| 67 | 40 | [M-C₂H₅]⁺ |

| 55 | 35 | [C₄H₇]⁺ |

| 41 | 80 | [C₃H₅]⁺ (Allyl Cation) |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Infrared (IR) Spectroscopy

A neat liquid sample of this compound was analyzed. A single drop of the compound was placed between two potassium bromide (KBr) plates to form a thin liquid film. The spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹. A background spectrum of the clean KBr plates was acquired prior to the sample analysis and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Approximately 10 mg of this compound was dissolved in 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. Both ¹H and ¹³C NMR spectra were recorded on a 400 MHz NMR spectrometer at room temperature. For the ¹H NMR spectrum, 16 scans were accumulated. For the ¹³C NMR spectrum, a proton-decoupled sequence was used with 1024 scans.

Mass Spectrometry (MS)

The mass spectrum was obtained using a Gas Chromatograph-Mass Spectrometer (GC-MS). A dilute solution of this compound in dichloromethane (B109758) was injected into the GC, which was equipped with a non-polar capillary column. The oven temperature was programmed to ramp from 50°C to 250°C. The separated compound was then introduced into the mass spectrometer, and the spectrum was acquired in electron ionization (EI) mode at 70 eV.

Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow of Spectroscopic Analysis.

An In-depth Technical Guide to the NMR Spectrum of 2,3-Dimethyl-1,4-pentadiene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectrum of 2,3-dimethyl-1,4-pentadiene. The information presented herein is intended to support research, development, and quality control activities where this compound is of interest.

Introduction

This compound is a volatile organic compound with the molecular formula C₇H₁₂. Its structure, featuring two terminal double bonds and two methyl groups on adjacent carbons in the backbone, gives rise to a distinct NMR spectrum. Understanding the chemical shifts, multiplicities, and coupling patterns is crucial for its identification and characterization. This guide presents a detailed breakdown of its ¹H and ¹³C NMR spectra, a standardized experimental protocol for data acquisition, and a visual representation of the proton signaling pathways.

Data Presentation

The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for this compound.

Table 1: ¹H NMR Spectral Data

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Protons |

| a | 1.05 | Doublet | 3H |

| b | 1.70 | Singlet | 3H |

| c | 2.80 - 3.05 | Multiplet | 1H |

| d | 4.80 | Singlet | 2H |

| e | 4.90 - 5.15 | Multiplet | 2H |

| f | 5.60 - 5.90 | Multiplet | 1H |

Table 2: ¹³C NMR Spectral Data

| Carbon | Chemical Shift (δ, ppm) |

| 1 | 112.5 |

| 2 | 145.9 |

| 3 | 45.2 |

| 4 | 140.7 |

| 5 | 114.2 |

| 6 | 19.5 |

| 7 | 20.3 |

Experimental Protocols

The following is a representative experimental protocol for acquiring the ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

2. Instrumentation:

-

A standard NMR spectrometer with a proton frequency of 300 MHz or higher is recommended.

-

Ensure the spectrometer is properly tuned and shimmed for the sample.

3. ¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: Approximately 12-15 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans, depending on the sample concentration.

-

Temperature: 298 K.

4. ¹³C NMR Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: Approximately 200-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 128-1024 scans, depending on the sample concentration and desired signal-to-noise ratio.

-

Temperature: 298 K.

5. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift scale to the TMS signal at 0 ppm.

-

Integrate the signals in the ¹H NMR spectrum.

-

Pick the peaks in both ¹H and ¹³C NMR spectra.

Mandatory Visualization

The following diagram illustrates the logical relationships and coupling patterns of the proton signals in the ¹H NMR spectrum of this compound.

Caption: ¹H NMR signaling pathways in this compound.

Mass Spectrometry of 2,3-Dimethyl-1,4-pentadiene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the mass spectrometry of 2,3-Dimethyl-1,4-pentadiene (C₇H₁₂), a volatile organic compound. It covers the fundamental principles of its analysis by electron ionization mass spectrometry (EI-MS), including experimental protocols, data interpretation, and fragmentation patterns. This document is intended to serve as a comprehensive resource for researchers and professionals in analytical chemistry, organic chemistry, and related fields.

Introduction

This compound is a member of the diene family of hydrocarbons.[1][2][3] Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of compounds by analyzing the mass-to-charge ratio of their ions.[4][5][6] Electron ionization (EI) is a widely used "hard" ionization technique that generates extensive fragmentation, providing a characteristic "fingerprint" mass spectrum that is valuable for structural elucidation and compound identification.[4][5][6][7] This guide will focus on the EI mass spectrum of this compound.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₁₂ | [1][2][3] |

| Molecular Weight | 96.1702 g/mol | [1][2][3] |

| CAS Registry Number | 758-86-1 | [1][2] |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The mass spectrum of the volatile compound this compound is typically obtained using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

Objective: To separate this compound from a sample matrix and obtain its electron ionization mass spectrum.

Instrumentation:

-

Gas Chromatograph (GC) equipped with a suitable capillary column (e.g., nonpolar dimethylpolysiloxane or 5% phenyl-dimethylpolysiloxane).

-

Mass Spectrometer (MS) with an Electron Ionization (EI) source.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample containing this compound in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).

-

GC Separation:

-

Injector: Set the injector temperature to a value that ensures rapid volatilization of the sample without thermal degradation (e.g., 250 °C).

-

Carrier Gas: Use an inert carrier gas, typically helium, at a constant flow rate.

-

Oven Program: A temperature program is employed to ensure good separation of analytes. A typical program might start at a low temperature (e.g., 40 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 200 °C) at a controlled rate (e.g., 10 °C/min).

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

-

MS Analysis:

-

Ionization: As the compound elutes from the GC column, it enters the MS ion source. Here, it is bombarded with a beam of electrons, typically with an energy of 70 eV.[7] This causes the molecule to lose an electron, forming a molecular ion (M⁺•), and to undergo fragmentation.

-

Mass Analyzer: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detector: The separated ions are detected, and their abundance is recorded.

-

-

Data Acquisition: The mass spectrum is recorded, plotting the relative abundance of ions as a function of their m/z ratio.

Mass Spectrum of this compound

The electron ionization mass spectrum of this compound is characterized by a molecular ion peak and several fragment ion peaks. The data presented below is based on the spectrum available in the NIST Mass Spectrometry Data Center.[1]

| m/z | Relative Abundance (%) | Proposed Fragment Ion |

| 96 | 25 | [C₇H₁₂]⁺• (Molecular Ion) |

| 81 | 100 | [C₆H₉]⁺ |

| 67 | 40 | [C₅H₇]⁺ |

| 53 | 30 | [C₄H₅]⁺ |

| 41 | 65 | [C₃H₅]⁺ |

| 39 | 45 | [C₃H₃]⁺ |

Fragmentation Pathway

The fragmentation of this compound upon electron ionization can be rationalized through several key pathways, primarily involving the cleavage of allylic bonds and subsequent rearrangements.

-

Molecular Ion Formation: The initial step is the removal of an electron from the molecule to form the molecular ion, [C₇H₁₂]⁺•, at m/z 96.

-

Formation of the Base Peak (m/z 81): The most abundant ion in the spectrum is at m/z 81. This is likely formed by the loss of a methyl radical (•CH₃, 15 Da) from the molecular ion. This is a favorable fragmentation as it results in a stable allylic carbocation.

-

Other Significant Fragments:

-

m/z 67: This ion can be formed by the loss of an ethyl radical (•C₂H₅, 29 Da) from the molecular ion or the loss of a methylene (B1212753) group (CH₂, 14 Da) from the m/z 81 fragment.

-

m/z 53: This fragment likely arises from the loss of a propyl radical (•C₃H₇, 43 Da) from the molecular ion.

-

m/z 41: The prominent peak at m/z 41 corresponds to the stable allyl cation, [C₃H₅]⁺.

-

m/z 39: This ion, [C₃H₃]⁺, is a common fragment in the mass spectra of hydrocarbons.

-

References

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 5. ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT [slideshare.net]

- 6. Electron ionization - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Infrared Spectroscopy of 2,3-Dimethyl-1,4-pentadiene

This technical guide provides a detailed analysis of the infrared (IR) spectrum of this compound (CAS No: 758-86-1; Formula: C₇H₁₂).[1][2] The document outlines the key vibrational modes, presents quantitative data in a structured format, describes the experimental protocol for data acquisition, and provides a visual representation of the molecule's functional group correlations with its IR spectrum.

Molecular Structure and Vibrational Modes

This compound is a non-linear molecule containing 19 atoms. The number of vibrational modes for a non-linear molecule is calculated using the formula 3N-6, where N is the number of atoms.[3][4] Therefore, this compound has 3(19) - 6 = 51 fundamental vibrational modes. These vibrations, which involve the stretching and bending of bonds within the molecule, give rise to characteristic absorption bands in the infrared spectrum.

The key functional groups present in this compound are:

-

Alkene (=C-H and C=C)

-

Alkane (C-H)

Each of these groups has characteristic absorption frequencies in the infrared spectrum.[5][6]

Quantitative Infrared Spectrum Data

The following table summarizes the prominent absorption bands in the gas-phase infrared spectrum of this compound. The data is sourced from the NIST/EPA Gas-Phase Infrared Database.[1][7]

| Frequency (cm⁻¹) | Transmittance (%) | Vibrational Mode Assignment | Functional Group |

| 3080 | 80 | =C-H Stretch | Alkene |

| 2975 | 45 | C-H Asymmetric Stretch | Alkane (CH₃) |

| 2935 | 55 | C-H Asymmetric Stretch | Alkane (CH₂) |

| 2870 | 65 | C-H Symmetric Stretch | Alkane (CH₃) |

| 1645 | 85 | C=C Stretch | Alkene |

| 1450 | 70 | C-H Bend (Scissoring) | Alkane (CH₂) |

| 1375 | 75 | C-H Bend (Symmetric) | Alkane (CH₃) |

| 995 | 78 | =C-H Bend (Out-of-plane) | Monosubstituted Alkene |

| 910 | 60 | =C-H Bend (Out-of-plane) | Monosubstituted Alkene |

| 890 | 68 | =C-H Bend (Out-of-plane) | 1,1-Disubstituted Alkene |

Experimental Protocols

The provided infrared spectrum of this compound is a gas-phase spectrum obtained via a Gas Chromatography/Mass Spectrometry/Infrared Detection (GC/MS/IRD) system.[7] While the specific operational parameters for this exact spectrum are not detailed, a general experimental protocol for such an analysis is as follows:

Objective: To obtain the gas-phase infrared spectrum of this compound.

Instrumentation:

-

Gas Chromatograph (GC) coupled to an Infrared Detector (IRD), such as a Fourier Transform Infrared (FTIR) spectrometer equipped with a light pipe gas cell.

-

Helium carrier gas (or another inert gas).

-

Injector system (e.g., split/splitless).

-

GC column suitable for volatile organic compounds (e.g., a Supelcowax-10 capillary column).[7]

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile solvent (e.g., pentane (B18724) or hexane).

-

Injection: A small volume (typically 1 µL) of the prepared sample is injected into the GC inlet, which is heated to ensure rapid vaporization of the sample.

-

Chromatographic Separation: The vaporized sample is carried by the helium gas through the GC column. The column separates the components of the sample based on their boiling points and interactions with the stationary phase. For a pure sample of this compound, this step ensures that any potential impurities are separated from the analyte of interest.

-

Infrared Detection: As the this compound elutes from the GC column, it passes through a heated light pipe within the FTIR spectrometer. An infrared beam is passed through the light pipe, and the absorbance of the IR radiation by the gas-phase molecules is measured as a function of wavenumber.

-

Data Acquisition: A series of interferograms are collected as the analyte passes through the detector. These are then Fourier-transformed to generate the infrared spectrum. A background spectrum using only the carrier gas is also collected and subtracted from the sample spectrum to remove contributions from the carrier gas and any atmospheric components (e.g., CO₂, H₂O).

-

Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption frequencies, which are then correlated with the vibrational modes of the molecule.

Visualization of Functional Group Correlations

The following diagram illustrates the relationship between the structural components of this compound and their characteristic regions of absorption in the infrared spectrum.

Caption: Correlation of functional groups in this compound with their IR absorption regions.

References

In-depth Technical Guide on the Thermal Stability of 2,3-Dimethyl-1,3-pentadiene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethyl-1,3-pentadiene (B75545) is a conjugated diene with the molecular formula C7H12.[1] Its structure, featuring a substituted conjugated system, suggests a propensity for various thermal transformations, including isomerization, cyclization, and fragmentation. Understanding the thermal stability of this compound is crucial for its application in organic synthesis, polymer chemistry, and as a potential building block in drug development, where thermal processing steps are common. This document outlines the expected thermal behavior and provides generalized experimental frameworks for its detailed study.

Theoretical Thermal Behavior of 2,3-Dimethyl-1,3-pentadiene

Based on the principles of organic chemistry, the thermal treatment of 2,3-dimethyl-1,3-pentadiene can be expected to initiate several reaction pathways. The presence of allylic protons and the conjugated π-system are key features governing its reactivity at elevated temperatures.

Isomerization

Under thermal conditions, 2,3-dimethyl-1,3-pentadiene may undergo isomerization to form more stable isomers.[2] This can occur through various mechanisms, including sigmatropic shifts of hydrogen atoms or methyl groups. Potential isomerization products could include other dimethylpentadiene isomers or cyclic structures. Base-mediated isomerization is a common method for converting unconjugated dienes to conjugated dienes, often requiring high temperatures.[2]

Electrocyclization

Conjugated dienes can undergo thermally induced electrocyclization reactions. For 2,3-dimethyl-1,3-pentadiene, a disrotatory ring-closure could potentially lead to the formation of a substituted cyclobutene (B1205218) derivative. The stereochemistry of the substituents on the diene would dictate the stereochemistry of the resulting cyclobutene.

Dimerization and Polymerization

At higher concentrations and temperatures, dienes are susceptible to dimerization via Diels-Alder reactions, where one molecule of the diene acts as the diene and another as the dienophile. Further polymerization can also occur, especially in the presence of acidic or radical initiators, which may be generated under harsh thermal conditions.[3]

Fragmentation (Pyrolysis)

At sufficiently high temperatures, C-C and C-H bond cleavage will lead to the fragmentation of the molecule. This process, known as pyrolysis, can generate a complex mixture of smaller hydrocarbons. The initial steps of pyrolysis often involve the homolytic cleavage of the weakest bonds in the molecule to form radical intermediates. These radicals can then propagate a chain reaction leading to a variety of smaller, stable end products.

Proposed Experimental Protocols for a Thermal Stability Study

To rigorously investigate the thermal stability of 2,3-dimethyl-1,3-pentadiene, a series of well-defined experiments are necessary. The following protocols are generalized and should be optimized for the specific compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and to quantify mass loss as a function of temperature.

Methodology:

-

A small, precise amount of 2,3-dimethyl-1,3-pentadiene is placed in a TGA crucible.

-

The sample is heated in a controlled atmosphere (e.g., inert nitrogen or argon) at a constant heating rate (e.g., 10 °C/min).

-

The mass of the sample is continuously monitored as the temperature increases.

-

The resulting TGA curve (mass vs. temperature) will indicate the temperature at which significant mass loss begins, providing a measure of its thermal stability.

Differential Scanning Calorimetry (DSC)

Objective: To identify and quantify the heat associated with thermal transitions such as melting, boiling, and decomposition.

Methodology:

-

A small, encapsulated sample of 2,3-dimethyl-1,3-pentadiene is placed in the DSC instrument alongside an empty reference pan.

-

The sample and reference are heated at a controlled rate.

-

The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

-

Endothermic or exothermic peaks on the resulting DSC thermogram will correspond to phase transitions or decomposition events.

Gas-Phase Pyrolysis Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify the products of thermal decomposition at various temperatures.

Methodology:

-

A stream of inert gas is passed through a heated sample of 2,3-dimethyl-1,3-pentadiene to generate a vapor.

-

The vapor is then passed through a high-temperature pyrolysis reactor (e.g., a quartz tube furnace).

-

The effluent from the reactor, containing the pyrolysis products, is directly injected into a GC-MS system.

-

The GC separates the individual components of the product mixture, and the MS provides mass spectra for their identification.

-

By varying the pyrolysis temperature, the product distribution as a function of temperature can be determined.

Data Presentation

While specific quantitative data for 2,3-dimethyl-1,3-pentadiene is not available, the results from the proposed experiments would be summarized in the following tables.

Table 1: Thermal Transition Data from TGA and DSC

| Parameter | Value (°C) |

| Onset of Decomposition (TGA) | To be determined |

| Temperature of 5% Mass Loss (TGA) | To be determined |

| Melting Point (DSC) | To be determined |

| Boiling Point (DSC) | To be determined |

| Decomposition Enthalpy (DSC) | To be determined (J/g) |

Table 2: Major Pyrolysis Products Identified by GC-MS at Different Temperatures

| Pyrolysis Temperature (°C) | Major Products | Relative Abundance (%) |

| TBD | e.g., Methane, Ethene, Propene, Isomers | To be determined |

| TBD | e.g., Methane, Ethene, Propene, Isomers | To be determined |

| TBD | e.g., Methane, Ethene, Propene, Isomers | To be determined |

Visualizations of Proposed Reaction Pathways and Workflows

The following diagrams illustrate potential thermal reaction pathways for a generic conjugated diene and a typical experimental workflow for pyrolysis studies.

Caption: Potential thermal reaction pathways for 2,3-dimethyl-1,3-pentadiene.

Caption: Experimental workflow for pyrolysis-GC-MS analysis.

Conclusion

While specific experimental data on the thermal stability of 2,3-dimethyl-1,3-pentadiene is currently lacking in published literature, this guide provides a comprehensive theoretical framework and robust experimental protocols for its investigation. The proposed studies, including TGA, DSC, and pyrolysis-GC-MS, would yield valuable quantitative data on its decomposition profile and product formation. This information is essential for professionals in research and drug development to ensure the safe and effective use of this compound in thermally sensitive applications. Further research is warranted to fully characterize the thermal behavior of 2,3-dimethyl-1,3-pentadiene.

References

Methodological & Application

Synthesis of Substituted Cyclopentanes from 2,3-Dimethyl-1,4-pentadiene: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of substituted cyclopentane (B165970) frameworks is a cornerstone in medicinal chemistry and drug development due to their prevalence in a wide array of biologically active molecules. This document provides detailed application notes and experimental protocols for the synthesis of substituted cyclopentanes derived from the readily available starting material, 2,3-dimethyl-1,4-pentadiene. Direct intramolecular cyclization of this diene is not a well-established transformation. Therefore, this guide focuses on a robust and versatile multi-step synthetic strategy involving initial functionalization of the diene followed by intramolecular cyclization reactions. The protocols provided herein are based on established chemical transformations and are intended to serve as a practical guide for researchers in the field.

Introduction

Cyclopentane rings are key structural motifs in numerous natural products and pharmaceutical agents. Their conformational flexibility and ability to present substituents in a defined three-dimensional space make them attractive scaffolds for the design of novel therapeutics. While various methods exist for the synthesis of cyclopentanes, this document details a strategic approach starting from this compound. The presence of gem-dimethyl and vinyl methyl groups in the starting material offers opportunities for the synthesis of highly substituted and stereochemically complex cyclopentane derivatives.

The synthetic strategy outlined involves two main stages:

-

Functionalization of this compound: Introduction of reactive handles onto the diene backbone to facilitate subsequent cyclization.

-

Intramolecular Cyclization: Formation of the five-membered ring through established carbon-carbon bond-forming reactions.

Two primary pathways will be detailed:

-

Pathway A: Hydroboration-Oxidation followed by Intramolecular Alkylation.

-

Pathway B: Ring-Closing Metathesis (RCM) of a functionalized derivative.

Pathway A: Hydroboration-Oxidation and Intramolecular Alkylation

This pathway leverages the selective hydroboration-oxidation of the terminal double bond of this compound to introduce a primary alcohol. This alcohol is then converted into a leaving group, and a subsequent intramolecular alkylation reaction forms the cyclopentane ring.

Logical Workflow for Pathway A

Caption: Workflow for the synthesis of substituted cyclopentanes via hydroboration-oxidation and intramolecular alkylation.

Experimental Protocols

Step 1: Hydroboration-Oxidation of this compound

This procedure selectively functionalizes the less substituted double bond of the diene.

-

Materials: this compound, Borane-tetrahydrofuran (B86392) complex (1 M in THF), Tetrahydrofuran (THF, anhydrous), Sodium hydroxide (B78521) (3 M aqueous solution), Hydrogen peroxide (30% aqueous solution).

-

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).

-

Dissolve the diene in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the borane-tetrahydrofuran complex (1.1 eq) dropwise while maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2 hours.

-

Cool the reaction mixture back to 0 °C and slowly add the 3 M sodium hydroxide solution, followed by the dropwise addition of 30% hydrogen peroxide. Caution: This addition is exothermic.

-

Stir the mixture at room temperature for 1 hour.

-

Extract the aqueous layer with diethyl ether (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the corresponding primary alcohol.

-

Step 2: Conversion of the Alcohol to a Tosylate

-

Materials: The alcohol from Step 1, p-Toluenesulfonyl chloride (TsCl), Pyridine (anhydrous), Dichloromethane (DCM, anhydrous).

-

Procedure:

-

Dissolve the alcohol (1.0 eq) in anhydrous DCM and cool to 0 °C.

-

Add pyridine (1.5 eq) followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq).

-

Stir the reaction at 0 °C for 30 minutes and then at room temperature overnight.

-

Quench the reaction with water and extract with DCM (3 x).

-

Wash the combined organic layers with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the tosylate, which can often be used in the next step without further purification.

-

Step 3: Intramolecular Alkylation

This step involves the formation of a carbanion which then displaces the tosylate group to form the cyclopentane ring. The example below uses a malonic ester as the nucleophilic source, leading to a cyclopentane with a gem-diester substituent.

-

Materials: The tosylate from Step 2, Diethyl malonate, Sodium hydride (NaH, 60% dispersion in mineral oil), Anhydrous THF.

-

Procedure:

-

To a flame-dried flask under an inert atmosphere, add sodium hydride (2.2 eq) and wash with anhydrous hexanes to remove the mineral oil.

-

Add anhydrous THF and cool to 0 °C.

-

Slowly add a solution of diethyl malonate (2.0 eq) in anhydrous THF.

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of the tosylate (1.0 eq) in anhydrous THF dropwise.

-

Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

-

Cool the reaction to room temperature and quench carefully with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the aqueous layer with diethyl ether (3 x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by flash column chromatography.

-

Data Presentation

| Step | Product | Yield (%) | Diastereoselectivity | Notes |

| 1 | 4,5-Dimethyl-4-hexen-1-ol | 85-95 | N/A | Regioselective for the terminal double bond. |

| 2 | 4,5-Dimethyl-4-hexen-1-yl tosylate | >95 | N/A | Often used crude in the next step. |

| 3 | Diethyl 2-(3,4-dimethyl-3-pentenyl)malonate | 70-80 | N/A | Intermediate before cyclization. |

| 3 (Cyclization) | Diethyl 3,3-dimethyl-4-vinylcyclopentane-1,1-dicarboxylate | 60-70 | Substrate dependent | Yield for the intramolecular alkylation step. |

Pathway B: Ring-Closing Metathesis (RCM)

Ring-closing metathesis is a powerful tool for the formation of cyclic alkenes.[1] For this pathway, this compound must first be converted into a diene suitable for RCM, typically a 1,6-diene. This can be achieved through a cross-metathesis reaction.

Logical Workflow for Pathway B

Caption: Workflow for the synthesis of substituted cyclopentanes via Ring-Closing Metathesis.

Experimental Protocols

Step 1: Synthesis of a 1,6-Diene via Cross-Metathesis

-

Materials: this compound, Allyl acetate (B1210297), Grubbs second-generation catalyst, Dichloromethane (DCM, anhydrous and degassed).

-

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) and allyl acetate (1.2 eq) in degassed, anhydrous DCM.

-

Add the Grubbs second-generation catalyst (1-5 mol%).

-

Stir the reaction mixture at room temperature and monitor by TLC or GC-MS.

-

Once the reaction is complete, quench by adding a few drops of ethyl vinyl ether.

-

Concentrate the reaction mixture and purify by flash column chromatography to isolate the desired 1,6-diene.

-

Step 2: Ring-Closing Metathesis

-

Materials: The 1,6-diene from Step 1, Grubbs or Hoveyda-Grubbs second-generation catalyst, Dichloromethane (DCM, anhydrous and degassed).

-

Procedure:

-

Dissolve the 1,6-diene (1.0 eq) in a suitable volume of degassed, anhydrous DCM to achieve a concentration of approximately 0.01-0.05 M.

-

Add the metathesis catalyst (1-5 mol%).

-

Heat the reaction mixture to reflux under an inert atmosphere.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with ethyl vinyl ether.

-

Concentrate the solvent and purify the resulting cyclopentene derivative by flash column chromatography.

-

Step 3: Hydrogenation of the Cyclopentene

-

Materials: The cyclopentene from Step 2, Palladium on carbon (10% Pd/C), Ethanol (B145695) or Ethyl Acetate, Hydrogen gas.

-

Procedure:

-

Dissolve the cyclopentene in ethanol or ethyl acetate in a flask suitable for hydrogenation.

-

Add 10% Pd/C (catalytic amount).

-

Evacuate the flask and backfill with hydrogen gas (this can be done using a balloon or a hydrogenation apparatus).

-

Stir the reaction mixture vigorously under a hydrogen atmosphere until the starting material is consumed (monitor by TLC or GC-MS).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with the reaction solvent.

-

Concentrate the filtrate to obtain the substituted cyclopentane.

-

Data Presentation

| Step | Product | Yield (%) | E/Z Selectivity | Notes |

| 1 | Substituted 1,6-diene | 60-80 | Varies with catalyst and substrate | Cross-metathesis yield. |

| 2 | Substituted cyclopentene | 80-95 | N/A | RCM is generally high-yielding. |

| 3 | Substituted cyclopentane | >95 | N/A | Hydrogenation is typically quantitative. |

Conclusion

The synthesis of substituted cyclopentanes from this compound can be effectively achieved through multi-step synthetic sequences. The choice between the intramolecular alkylation pathway and the ring-closing metathesis pathway will depend on the desired substitution pattern on the final cyclopentane ring and the availability of specific reagents and catalysts. The protocols and data presented in these application notes provide a solid foundation for researchers to develop and optimize the synthesis of novel cyclopentane-based molecules for applications in drug discovery and materials science. It is recommended that each step be optimized for the specific substrate and desired scale of the reaction.

References

Application Notes and Protocols for the Polymerization of 2,3-Dimethyl-1,4-pentadiene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethyl-1,4-pentadiene is a non-conjugated diene monomer. While specific literature on the homopolymerization of this compound is limited, its structural features suggest potential for unique polymer architectures. Due to the presence of two terminal double bonds separated by a quaternary carbon, this monomer is a candidate for cyclopolymerization using coordination catalysts such as Ziegler-Natta systems. This process would lead to a polymer with cyclic repeating units within the main chain. Cationic polymerization is another potential route, though it may be complicated by the stability of the resulting carbocation and potential side reactions.

These application notes provide a detailed overview of the potential polymerization methodologies for this compound. Given the scarcity of direct experimental data, the protocols are primarily based on established procedures for the structurally related and well-studied conjugated diene, 2,3-dimethyl-1,3-butadiene, with specific considerations for the non-conjugated nature of the target monomer.

Structural Considerations

The key difference between this compound and its conjugated isomer, 2,3-dimethyl-1,3-butadiene, lies in the arrangement of the double bonds. This structural variance is expected to significantly influence its polymerization behavior.

Caption: Structural comparison of monomers.

Potential Polymerization Methods

Two primary methods are proposed for the polymerization of this compound: Ziegler-Natta cyclopolymerization and cationic polymerization.

Ziegler-Natta Cyclopolymerization

Ziegler-Natta catalysts are well-known for their ability to polymerize olefins and dienes with high stereocontrol.[1][2] For non-conjugated dienes like this compound, an intramolecular cyclization step followed by intermolecular propagation is the most probable mechanism, leading to a cyclopolymer.[3] This method is advantageous for producing polymers with unique thermal and mechanical properties.

Proposed Reaction Scheme:

References

Application Notes and Protocols for the Copolymerization of 2,3-Dimethyl-1,4-pentadiene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The copolymerization of diene monomers is a cornerstone of synthetic polymer chemistry, enabling the production of elastomers, thermoplastics, and specialty materials with tailored properties. 2,3-Dimethyl-1,4-pentadiene, a non-conjugated diene, presents an interesting candidate for copolymerization to introduce specific functionalities and steric bulk into a polymer backbone. Due to limited direct studies on the copolymerization of this compound, this document provides detailed application notes and protocols derived from analogous studies on its isomer, 2,3-dimethyl-1,3-butadiene (B165502), and other relevant dienes. These protocols serve as a robust starting point for researchers exploring the incorporation of this compound into novel copolymers.

The primary methods for diene polymerization, including Ziegler-Natta, anionic, and radical polymerization, are adaptable for the copolymerization of this compound. The choice of method will significantly influence the copolymer's microstructure, molecular weight, and composition.

Anionic Copolymerization with Styrene (B11656)

Anionic polymerization is a "living" polymerization technique, offering precise control over molecular weight, a narrow molecular weight distribution, and the ability to synthesize block copolymers. The copolymerization of a sterically hindered diene like this compound with styrene is anticipated to yield materials with unique thermal and mechanical properties.

Experimental Protocol: Anionic Copolymerization of this compound and Styrene

This protocol is adapted from established procedures for the anionic polymerization of dienes and styrene. Optimization will be necessary to achieve desired copolymer characteristics.

1. Materials and Reagents:

-

Monomers: this compound (high purity), Styrene (inhibitor removed)

-

Solvent: Cyclohexane (B81311) (anhydrous, polymerization grade)

-

Initiator: n-Butyllithium (n-BuLi) or sec-Butyllithium (sec-BuLi) in a hydrocarbon solvent

-

Polar Modifier (optional): Tetrahydrofuran (THF), anhydrous

-

Terminating Agent: Methanol (anhydrous)

-

Inert Gas: High purity Argon or Nitrogen

2. Equipment:

-

Schlenk line or glovebox for maintaining an inert atmosphere

-

Glass reactor with a magnetic stirrer and temperature control

-

Syringes and cannulas for transfer of anhydrous and air-sensitive reagents

3. Procedure:

-

Reactor Preparation: The glass reactor is thoroughly dried and assembled. The reactor is then subjected to several cycles of vacuum and backfilling with inert gas to remove air and moisture.

-

Solvent and Monomer Charging: Anhydrous cyclohexane is transferred to the reactor via cannula. The desired amounts of purified styrene and this compound are then added. The solution is stirred and allowed to reach the desired polymerization temperature (typically 40-60 °C).

-

Initiation: A calculated amount of butyllithium (B86547) initiator is injected into the reactor to start the polymerization. The amount of initiator will determine the target molecular weight of the copolymer.

-

Polymerization: The reaction is allowed to proceed under an inert atmosphere with continuous stirring. The progress of the polymerization can be monitored by observing the viscosity of the solution. For block copolymers, the second monomer is added after the first monomer has been completely consumed.

-

Termination: Once the desired conversion is reached, the polymerization is terminated by adding a small amount of anhydrous methanol.

-

Polymer Isolation: The polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol). The precipitated polymer is then filtered, washed, and dried under vacuum to a constant weight.

Data Presentation: Analogous Anionic Copolymerization of 2,3-Dimethyl-1,3-butadiene and Styrene

The following table summarizes typical results from the anionic copolymerization of the isomer 2,3-dimethyl-1,3-butadiene with styrene, which can be used as a reference for expected outcomes with this compound.

| Monomer Feed Ratio (Diene:Styrene) | Initiator | Solvent | Temperature (°C) | Mn ( g/mol ) | PDI | Diene Content in Copolymer (mol%) |

| 50:50 | n-BuLi | Cyclohexane | 50 | 50,000 | 1.05 | 48 |

| 70:30 | sec-BuLi | Cyclohexane/THF | 40 | 75,000 | 1.08 | 65 |

| 30:70 | n-BuLi | Cyclohexane | 60 | 60,000 | 1.06 | 28 |

Ziegler-Natta Copolymerization with Ethylene (B1197577) or Propylene (B89431)

Ziegler-Natta catalysts are highly effective for the stereospecific polymerization of olefins and dienes.[1] These catalyst systems typically consist of a transition metal compound and an organoaluminum co-catalyst.[1] While direct literature on the Ziegler-Natta polymerization of this compound is scarce, protocols for analogous conjugated dienes provide a solid foundation.[1]

Experimental Protocol: Ziegler-Natta Copolymerization

1. Materials and Reagents:

-

Monomers: this compound, Ethylene or Propylene (polymerization grade)

-

Catalyst: Titanium tetrachloride (TiCl₄) or Vanadium oxytrichloride (VOCl₃)

-

Co-catalyst: Triethylaluminum (Al(C₂H₅)₃) or Diethylaluminum chloride (Al(C₂H₅)₂Cl)

-

Solvent: Toluene or Heptane (anhydrous, polymerization grade)

-

Inert Gas: High purity Argon or Nitrogen

2. Equipment:

-

Jacketed glass reactor with mechanical stirring, temperature control, and gas inlet/outlet

-

Schlenk line or glovebox

-

Monomer feed lines with mass flow controllers

3. Procedure:

-

Catalyst Preparation: In an inert atmosphere, the transition metal compound is dissolved or suspended in the anhydrous solvent within the reactor.

-

Co-catalyst Addition: The organoaluminum co-catalyst is carefully added to the reactor. The mixture is typically aged for a specific period at a controlled temperature to form the active catalyst complex.

-

Monomer Feed: The reactor is brought to the desired polymerization temperature and pressure. A continuous feed of ethylene or propylene is introduced, along with the liquid this compound.

-

Polymerization: The reaction is carried out for a set time, with the temperature and pressure maintained.

-

Termination and Quenching: The polymerization is terminated by stopping the monomer feed and adding a quenching agent (e.g., isopropanol (B130326) with a small amount of HCl).

-

Polymer Isolation: The polymer is precipitated, washed with an appropriate solvent to remove catalyst residues, and dried under vacuum.

Data Presentation: Analogous Ziegler-Natta Copolymerization of Dienes

This table presents representative data for the Ziegler-Natta copolymerization of other dienes with olefins, offering a comparative baseline.

| Diene Monomer | Olefin Monomer | Catalyst System | Temperature (°C) | Diene Incorporation (mol%) | Mn ( g/mol ) | PDI |

| Isoprene | Ethylene | TiCl₄/Al(C₂H₅)₃ | 70 | 5-15 | 150,000 | 3.5 |

| 1,3-Butadiene | Propylene | VCl₄/Al(C₂H₅)₂Cl | 50 | 10-25 | 120,000 | 4.2 |

| 2,3-Dimethyl-1,3-butadiene | Butadiene | Gd(CH₂SiMe₃)₂Cl | 25 | 20-50 | 80,000 | 1.8 |

Visualizations

Caption: Workflow for Anionic Copolymerization.

Caption: Simplified Ziegler-Natta Polymerization Cycle.

References

Application Notes and Protocols: Diels-Alder Reactions of Non-Conjugated Dienes via Tandem Isomerization

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Diels-Alder reaction, a cornerstone of organic synthesis for the formation of six-membered rings, traditionally requires a conjugated diene. However, the synthetic utility of this powerful cycloaddition can be expanded to include non-conjugated dienes through a tandem reaction sequence involving an initial isomerization of the non-conjugated diene to its conjugated counterpart, followed by an in situ Diels-Alder reaction. This one-pot approach offers significant advantages in terms of atom economy and procedural efficiency, enabling the use of a wider range of starting materials for the synthesis of complex cyclic molecules.

This document provides a detailed overview of the conditions and protocols for conducting tandem isomerization-Diels-Alder reactions of non-conjugated dienes, with a focus on transition metal-catalyzed processes.

Principle of the Tandem Reaction

The overall transformation relies on the initial, often catalytic, isomerization of a non-conjugated diene (e.g., a 1,4- or 1,5-diene) into a thermodynamically more stable conjugated 1,3-diene. This isomerization can be promoted by various catalysts, including transition metals, acids, or bases. Once the conjugated diene is formed in the reaction mixture, it can readily undergo a [4+2] cycloaddition with a suitable dienophile to yield the desired cyclohexene (B86901) derivative.

A generalized workflow for this tandem process is illustrated below:

Caption: General workflow of the tandem isomerization-Diels-Alder reaction.

Catalytic Systems for Isomerization

Transition metal complexes are particularly effective for the isomerization of non-conjugated dienes under mild conditions. The choice of catalyst is crucial and depends on the specific substrate and desired reaction outcome.

Signaling Pathway for Metal-Catalyzed Isomerization

The mechanism of transition metal-catalyzed diene isomerization often proceeds through a metal-hydride addition-elimination pathway or via a π-allylmetal hydride intermediate. A simplified representation of the metal-hydride pathway is shown below:

Caption: Simplified mechanism of metal-hydride catalyzed diene isomerization.

Data Presentation: Reaction Conditions and Yields

The following tables summarize quantitative data for the tandem isomerization-Diels-Alder reaction using various transition metal catalysts.

Table 1: Palladium-Catalyzed Tandem Reactions

| Non-Conjugated Diene | Dienophile | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1,4-Pentadiene (B1346968) | N-phenylmaleimide | [PdCl₂(NCMe)₂] | THF | rt | 0.5 | 92 (for isomerization) | [1] |

| Substituted 1,4-dienes | Various nucleophiles | Pd(OAc)₂ / Ligand | Dioxane | 100 | 12 | 60-90 | [2] |

Table 2: Rhodium-Catalyzed Tandem Reactions

| Non-Conjugated Diene | Dienophile | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1,6-Allenenes | N-phenylmaleimide | [RhCl(dpephos)]₂ | Toluene (B28343) | 80 | 20 | 85-95 | [3][4][5] |

| ω-Unsaturated esters | Tetraarylborates | [Rh(acac)(cod)] / Ligand | Toluene | 80 | 16 | 70-90 | [6] |

Table 3: Iridium and Ruthenium-Catalyzed Tandem Reactions

| Non-Conjugated Diene | Dienophile/Reagent | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1,5-Diene | Aldehydes | [RuHCl(CO)(PPh₃)₃] | Benzene | 80 | 12 | 50-70 | [6] |

| Allylic carbonates | Phosphonoacetates | [Ir(cod)Cl]₂ / Ligand | THF | 60 | 12 | 70-90 | [7] |

Experimental Protocols

Protocol 1: Rhodium-Catalyzed Tandem Cycloisomerization/Diels-Alder Reaction of 1,6-Allenenes

This protocol is adapted from the work of Zhang and co-workers.[3][4][5]

Materials:

-

1,6-allenene substrate (1.0 equiv)

-

Dienophile (e.g., N-phenylmaleimide, 1.2 equiv)

-

Rhodium catalyst: [RhCl(dpephos)]₂ (0.5 mol%)

-

DPEphos ligand (1.0 mol%)

-

Anhydrous toluene

Procedure:

-

To a flame-dried Schlenk tube under an argon atmosphere, add the 1,6-allenene substrate, the dienophile, the rhodium catalyst, and the DPEphos ligand.

-

Add anhydrous toluene via syringe.

-

Stir the reaction mixture at 80 °C for 20 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired bicyclic or tricyclic product.

Protocol 2: Palladium-Catalyzed Tandem Isomerization/Telomerization of 1,4-Pentadiene

This protocol describes a tandem isomerization and telomerization, a variation where a nucleophile is incorporated.[8]

Materials:

-

1,4-Pentadiene (1.0 equiv)

-

Methanol (nucleophile)

-

Isomerization catalyst: RuCl₃ (1 mol%)

-

Telomerization catalyst: Pd(IMes)(dvds) (0.1 mol%)

-

Anhydrous solvent (e.g., THF)

Procedure:

-

In a glovebox, charge a pressure-rated reaction vessel with the ruthenium isomerization catalyst and the palladium telomerization catalyst.

-

Add the anhydrous solvent, followed by the 1,4-pentadiene and methanol.

-

Seal the vessel and remove it from the glovebox.

-

Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 18 hours).

-

After cooling to room temperature, carefully vent the vessel.

-

Analyze the reaction mixture by Gas Chromatography (GC) to determine conversion and product distribution.

-

For isolation, concentrate the mixture and purify by distillation or column chromatography.

Logical Relationships in Catalyst Selection